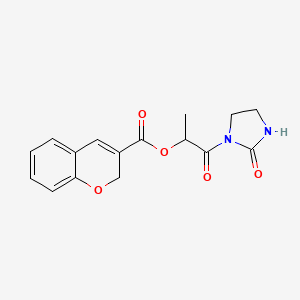
1-Oxo-1-(2-oxoimidazolidin-1-yl)propan-2-yl 2H-chromene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Oxo-1-(2-oxoimidazolidin-1-yl)propan-2-yl 2H-chromene-3-carboxylate is a complex organic compound that features a chromene core linked to an imidazolidinone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Oxo-1-(2-oxoimidazolidin-1-yl)propan-2-yl 2H-chromene-3-carboxylate typically involves multi-step organic reactions. One common approach is to start with the chromene core, which can be synthesized through the Pechmann condensation of phenols with β-ketoesters. The imidazolidinone moiety can be introduced via a nucleophilic substitution reaction, where an appropriate imidazolidinone derivative reacts with a halogenated chromene intermediate under basic conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and purity. This could include the use of continuous flow reactors to enhance reaction efficiency and control, as well as the implementation of purification techniques such as crystallization or chromatography to ensure high purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
1-Oxo-1-(2-oxoimidazolidin-1-yl)propan-2-yl 2H-chromene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The chromene core can be oxidized to form quinone derivatives.
Reduction: The carbonyl groups in the imidazolidinone moiety can be reduced to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon of the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the chromene core can yield quinone derivatives, while reduction of the imidazolidinone moiety can produce alcohols .
Applications De Recherche Scientifique
1-Oxo-1-(2-oxoimidazolidin-1-yl)propan-2-yl 2H-chromene-3-carboxylate has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: It may have therapeutic potential due to its structural similarity to bioactive molecules.
Mécanisme D'action
The mechanism of action of 1-Oxo-1-(2-oxoimidazolidin-1-yl)propan-2-yl 2H-chromene-3-carboxylate involves its interaction with specific molecular targets. The chromene core can interact with enzymes or receptors, potentially inhibiting or activating biological pathways. The imidazolidinone moiety may enhance the compound’s binding affinity and specificity for its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-Oxoimidazolidin-1-yl)ethyl methacrylate: This compound shares the imidazolidinone moiety but differs in its overall structure and applications.
Imidazole derivatives: These compounds have a similar heterocyclic core and exhibit a wide range of biological activities.
Uniqueness
1-Oxo-1-(2-oxoimidazolidin-1-yl)propan-2-yl 2H-chromene-3-carboxylate is unique due to its combination of a chromene core and an imidazolidinone moiety, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C16H16N2O5 |
|---|---|
Poids moléculaire |
316.31 g/mol |
Nom IUPAC |
[1-oxo-1-(2-oxoimidazolidin-1-yl)propan-2-yl] 2H-chromene-3-carboxylate |
InChI |
InChI=1S/C16H16N2O5/c1-10(14(19)18-7-6-17-16(18)21)23-15(20)12-8-11-4-2-3-5-13(11)22-9-12/h2-5,8,10H,6-7,9H2,1H3,(H,17,21) |
Clé InChI |
IKKQICLPLUSRDZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)N1CCNC1=O)OC(=O)C2=CC3=CC=CC=C3OC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


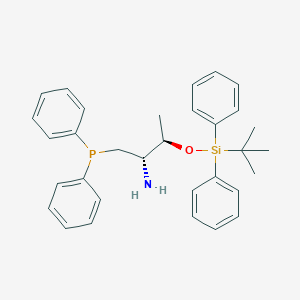
![4-[(2-Chloro-6-fluoro-phenyl)methyl]piperidine](/img/structure/B12945026.png)
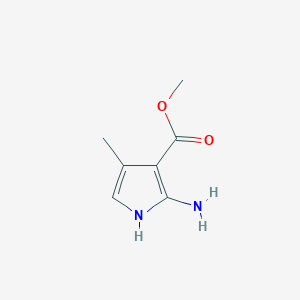
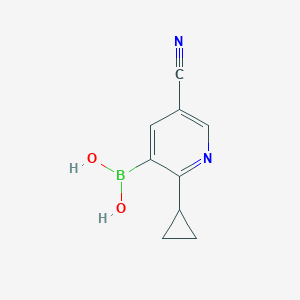
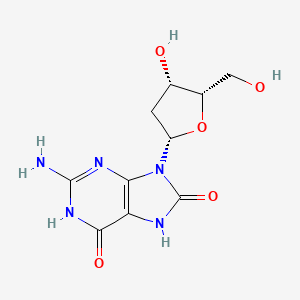
![Benzyl [1,3'-biazetidin]-3-ylcarbamate](/img/structure/B12945047.png)
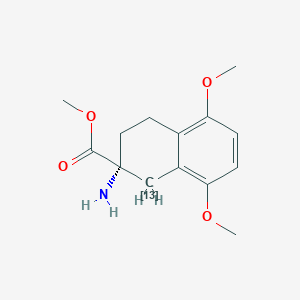
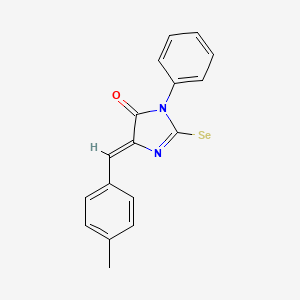
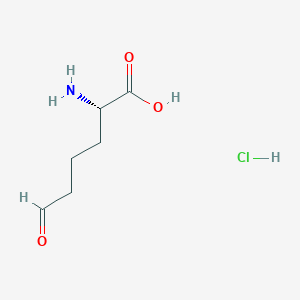
![2-Chloro-3-methyl-4-((1R,3R,5S)-1,3,7-trihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)benzonitrile](/img/structure/B12945060.png)
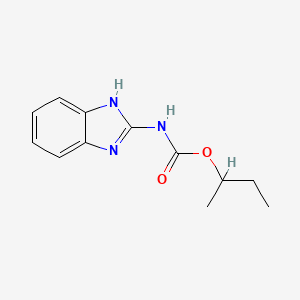
![1-(2,9-Diazaspiro[5.5]undecan-2-yl)ethan-1-one](/img/structure/B12945081.png)
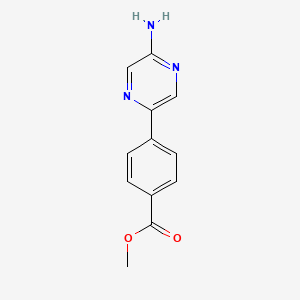
![2-{[(2H-Benzimidazol-2-ylidene)methyl]amino}benzoic acid](/img/structure/B12945088.png)
